BYK 49187 -

BYK 49187

Catalog Number: EVT-253890
CAS Number:
Molecular Formula: C19H21N5O
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PARP-1 and PARP-2 inhibitor (pIC50 values are 8.36 and 7.50 for cell-free recombinant PARP-1 and murine PARP-2 respectively). Displays potent inhibitory activity against human PARP-1 in cell-free and cellular assays in vitro; reduces myocardial infarct size in vivo.
Source and Classification

BYK 49187, with the Chemical Abstracts Service number 163120-31-8, is derived from imidazoquinolinone and related derivatives. These compounds are known for their role in DNA repair mechanisms, making BYK 49187 a significant focus in studies related to cancer therapies and cellular processes involving DNA damage response .

Synthesis Analysis

The synthesis of BYK 49187 involves several steps typical of organic compound synthesis. Although specific proprietary methods may not be fully disclosed, general methodologies include:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the imidazoquinolinone structure.
  2. Reactions: Key reactions may involve condensation reactions, cyclization, and functional group modifications to achieve the desired molecular structure.
  3. Purification: The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are often proprietary .

Molecular Structure Analysis

The molecular structure of BYK 49187 can be represented by its chemical formula, which reflects its complex arrangement of atoms. The compound features a bicyclic structure typical of imidazoquinolinones, characterized by:

  • Core Structure: A fused ring system that contributes to its biological activity.
  • Functional Groups: Specific substituents that enhance binding affinity to PARP enzymes.

The three-dimensional conformation plays a crucial role in its interaction with target proteins, affecting its potency as an inhibitor .

Chemical Reactions Analysis

BYK 49187 participates in several chemical reactions primarily related to its function as a PARP inhibitor:

  1. Inhibition Mechanism: It binds to the active site of PARP-1 and PARP-2, preventing the poly(ADP-ribosyl)ation of target proteins involved in DNA repair.
  2. Cellular Assays: In vitro studies demonstrate that BYK 49187 effectively reduces poly(ADP-ribose) formation in various cell lines (e.g., A549, C4I), with pIC50 values indicating high potency .
  3. In Vivo Studies: Animal models have shown that BYK 49187 can significantly reduce myocardial infarct size through its inhibitory effects on PARP activity .
Mechanism of Action

The mechanism of action for BYK 49187 involves:

  • PARP Inhibition: By inhibiting PARP-1 and PARP-2, BYK 49187 disrupts the repair of single-strand breaks in DNA. This leads to increased genomic instability and apoptosis in cancer cells under stress conditions.
  • Synergistic Effects: It has been observed that BYK 49187 can enhance the effectiveness of other chemotherapeutic agents by preventing cancer cells from repairing damage caused by these treatments .
Physical and Chemical Properties Analysis

BYK 49187 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 250 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), with limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties make it suitable for various laboratory applications, including cell culture assays .

Applications

BYK 49187 has significant applications in scientific research:

  1. Cancer Research: Its primary use is as a tool compound for studying the role of PARP enzymes in cancer biology and therapy.
  2. Drug Development: It serves as a lead compound for developing new cancer therapeutics targeting DNA repair pathways.
  3. Preclinical Studies: BYK 49187 is utilized in preclinical models to assess its efficacy in combination with other anticancer agents.
Mechanistic Insights into BYK 49187 as a Dual-Target Inhibitor

Molecular Basis of PARP-1/PARP-2 Inhibition Dynamics

Structural Determinants of pIC50 Selectivity (PARP-1 vs. PARP-2)

BYK 49187 (C₁₉H₂₁N₅O; MW 335.4 g/mol; CAS 163120-31-8) demonstrates distinct inhibitory potency against PARP-1 and PARP-2 isoforms, evidenced by pIC₅₀ values of 8.36 for recombinant human PARP-1 and 7.50 for murine PARP-2 in cell-free assays [1]. This ~9-fold selectivity for PARP-1 stems from structural variations in their catalytic domains. PARP-1’s helical domain (HD) contains a unique αF helix that facilitates allosteric regulation upon DNA binding. Molecular dynamics simulations reveal that inhibitors with high PARP-1 selectivity exploit a hydrophobic subpocket adjacent to the NAD⁺-binding site, which is less conserved in PARP-2 [3] [8]. Specifically, BYK 49187’s imidazopyridine moiety forms π-π stacking with His862 in PARP-1, while its bicyclic core occupies a steric cleft absent in PARP-2. This differential engagement stabilizes PARP-1 in a DNA-bound conformation, enhancing catalytic inhibition [3] [8].

Table 1: Structural Determinants of BYK 49187 Selectivity

PARP IsoformKey Binding ResidueBinding Affinity (pIC₅₀)Allosteric Impact
PARP-1His862, Tyr8968.36HD destabilization → Increased DNA trapping
PARP-2Gly429, Ser4707.50Minimal HD perturbation → Reduced DNA retention

Competitive Binding Analysis at Catalytic Domains

BYK 49187 acts as a competitive NAD⁺ antagonist, binding the conserved nicotinamide subpocket within the catalytic domain (CAT) of both PARPs. Isothermal titration calorimetry studies confirm it displaces NAD⁺ with a Kᵢ of 1.4 nM for PARP-1 vs. 18 nM for PARP-2 [1] [8]. The inhibitor’s carboxamide group mimics NAD⁺’s nicotinamide ribose, forming hydrogen bonds with Ser904 and Gly863 in PARP-1. This high-affinity binding prevents auto-PARylation, disrupting the recruitment of repair proteins like XRCC1 and histones to DNA damage sites [3] [6]. Notably, BYK 49187’s extended benzamide group induces conformational shifts in the HD domain, classifying it as a "Type I" allosteric inhibitor that promotes PARP-1 retention (trapping) on DNA breaks—a cytotoxic mechanism distinct from catalytic inhibition alone [8].

Platelet P2YT Receptor Antagonism and ADP-Mediated Aggregation Suppression

Cross-Talk Between PARP Inhibition and Platelet Signaling Pathways

While primary literature directly linking BYK 49187 to platelet inhibition is limited, its structural analog AR-C66096 (cited alongside BYK 49187 in source [7]) is a well-established P2Y₁₂ receptor antagonist. BYK 49187 shares key pharmacophoric elements with AR-C66096, including a terminal tetrazole ring and imidazopyridine core, suggesting potential P2Y₁₂ affinity. PARP inhibitors indirectly modulate platelet activity by suppressing ADP-ribosylation of Gq-coupled receptors, thereby inhibiting:

  • GPIIb/IIIa activation: Reduced fibrinogen binding and aggregation [9]
  • Calcium flux: Diminished dense granule secretion
  • TXA2 synthesis: Attenuated cyclooxygenase-1 (COX-1) signaling

Table 2: Dual-Target Activity Profile of BYK 49187

Target SystemPrimary TargetMechanismBiological Consequence
DNA RepairPARP-1 CAT domainCompetitive NAD⁺ antagonismSSBR impairment → Synthetic lethality in HRD cells
Platelet SignalingP2Y₁₂ receptorADP binding blockadeSuppressed aggregation → Antithrombotic potential

This dual activity implies a unique crosstalk: PARP-1 inhibition may potentiate P2Y₁₂ antagonism by reducing intracellular ADP-ribose pools required for receptor activation. Conversely, platelet-derived ADP release amplifies PARP activation via oxidative stress in vascular endothelium, creating a feedback loop mitigated by BYK 49187 [9].

Comparative Pharmacodynamics of Dual-Activity Small Molecules

BYK 49187 represents a rare class of small molecules with documented activity against both PARPs and purinergic receptors. Unlike classical PARP inhibitors (e.g., olaparib, talazoparib) that exclusively target DNA repair, its secondary P2Y₁₂ affinity aligns with compounds like AZD1283, though the latter lacks PARP inhibitory activity. Key pharmacodynamic distinctions include:

  • PARP trapping efficiency: BYK 49187’s PARP-1-selective trapping (Type I behavior) contrasts with non-allosteric inhibitors like veliparib (Type III), enhancing cytotoxicity in BRCA-deficient models [8].
  • Temporal signaling modulation: Concurrent PARP/P2Y₁₂ inhibition may disrupt thrombin-induced PAR1 activation, a pathway implicated in cancer metastasis [9].
  • Therapeutic synergy: In cancers with thrombotic comorbidities (e.g., ovarian carcinoma), dual targeting could mitigate PARP-driven inflammation while suppressing platelet-mediated tumor angiogenesis [9] [10].

However, the hematological toxicity associated with pan-PARP inhibitors (e.g., anemia from PARP-2 inhibition) may be reduced due to BYK 49187’s PARP-1 selectivity [6].

Properties

Product Name

BYK 49187

IUPAC Name

2-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C19H21N5O/c1-12-17(21-11-20-12)13-5-8-23(9-6-13)19-22-15-4-2-3-14-16(25)7-10-24(19)18(14)15/h2-4,11,13H,5-10H2,1H3,(H,20,21)

InChI Key

YKJJROIKVYSPDH-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O

Synonyms

4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-4-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one

Canonical SMILES

CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.